Transcrocetinate sodium salt, also known as trans sodium crocetinate, is a sodium salt derived from crocetin, a natural carotenoid found primarily in saffron. This compound is notable for its ability to enhance oxygen diffusion from red blood cells into hypoxic tissues, making it a promising candidate for therapeutic applications in various medical conditions, particularly those involving compromised oxygen delivery.
Transcrocetinate sodium is synthesized from crocetin, which can be extracted from natural sources such as saffron or gardenia fruits. The extraction process typically involves the use of warm distilled water to isolate the carotenoid from the plant material. Saffron, while more expensive, provides a rich source of crocetin due to its high concentration in the flower's stigmas.
Transcrocetinate sodium belongs to a group of compounds known as bipolar trans carotenoid salts. These compounds are characterized by their ability to improve oxygen diffusion and are classified as oxygen diffusion-enhancing agents.
The synthesis of transcrocetinate sodium involves several key steps:
Transcrocetinate sodium has the following molecular characteristics:
The structure of transcrocetinate sodium features a central core derived from crocetin, with two sodium ions associated with the carboxylate groups. The compound exhibits a unique arrangement that contributes to its functional properties, particularly its ability to enhance oxygen transport in biological systems .
Transcrocetinate sodium participates in several chemical reactions that are crucial for its therapeutic effects:
The primary mechanism by which transcrocetinate sodium operates involves enhancing oxygen diffusion through hydrophobic interactions with water molecules. This process does not involve direct binding to oxygen but rather modifies how water molecules interact with oxygen, thereby facilitating its movement into hypoxic tissues.
Research indicates that transcrocetinate sodium can reverse hypotension caused by hemorrhage and improve outcomes in ischemic conditions such as myocardial infarction and stroke. Additionally, it has potential applications as a radiosensitizer in cancer treatment, particularly for tumors that are resistant to radiation due to low oxygen levels .
These properties are essential for understanding how transcrocetinate sodium can be effectively utilized in clinical settings .
Transcrocetinate sodium has several promising applications:
Transcrocetinate sodium salt (TSC), also known as trans-sodium crocetinate, emerged from a focused military medical research program aimed at improving battlefield survival rates. In the early 2000s, the Office of Naval Research (ONR) provided strategic funding to develop novel therapeutics for treating hemorrhagic shock in combat casualties. This initiative recognized the critical need for interventions that could rapidly counteract tissue oxygen deprivation resulting from severe blood loss [3] [9]. The compound represented a paradigm shift from conventional volume replacement strategies, instead targeting the fundamental physiological challenge of oxygen diffusion from blood to hypoxic tissues. Originally designated as a battlefield casualty care therapeutic, TSC's mechanism offered potential utility in diverse trauma scenarios where rapid oxygen restoration could prevent multi-organ failure [3] [5]. This military-sponsored research laid the essential groundwork for toxicology studies and preliminary efficacy evaluations that demonstrated TSC's ability to improve survival outcomes in animal models of extreme blood loss, establishing its therapeutic potential beyond the initial military application [3].
Table 1: Key Milestones in Early TSC Development Under Office of Naval Research Funding
Timeline | Development Phase | Primary Research Focus | Outcomes |
---|---|---|---|
Early 2000s | Preclinical Discovery | Hemorrhagic Shock Treatment | Identification of oxygen diffusion enhancement properties |
2004-2007 | Animal Toxicology | Safety and Tolerability | High tolerance levels established in animal models |
2007 | Phase I Clinical Trial | Human Safety | Confirmed safety profile in healthy human volunteers |
TSC's development represents a compelling case study in the translation of natural product chemistry into synthetic therapeutics. The compound is structurally derived from crocetin, a natural apocarotenoid dicarboxylic acid found predominantly in saffron (Crocus sativus) and gardenia fruits (Gardenia jasminoides) [2] [4]. Crocetin itself demonstrated promising oxygen diffusion-enhancing properties in early in vitro studies using human plasma, where it increased oxygen diffusion coefficients by significant margins [2]. However, clinical translation faced substantial challenges due to crocetin's extremely poor aqueous solubility (attributed to its extended conjugated polyene chain and dicarboxylic acid structure) and the prohibitive cost of natural saffron extraction (approximately $200/kg) [2] [10]. These limitations drove the rational design of synthetic derivatives with improved pharmaceutical properties. The solution emerged through the formation of the disodium salt of trans-crocetin, creating TSC. This chemical modification dramatically enhanced water solubility while preserving the essential conjugated heptaene backbone (C₂₀H₂₂Na₂O₄) responsible for its biological activity [7] [9]. Crucially, the synthetic approach enabled strict control over stereochemistry, ensuring the predominance of the more thermodynamically stable and biologically active trans isomer, which is critical for consistent therapeutic effects [6] [9].
Table 2: Structural and Functional Comparison: Natural Crocetin vs. Synthetic TSC
Property | Crocetin (Natural Precursor) | Transcrocetinate Sodium (Synthetic Derivative) |
---|---|---|
Chemical Structure | C₂₀H₂₄O₄ (Dicarboxylic acid) | C₂₀H₂₂Na₂O₄ (Disodium salt) |
Aqueous Solubility | Very low (hydrophobic) | High (hydrophilic salt formation) |
Stereochemical Control | Natural isomer mixture | Predominantly active trans isomer |
Production Method | Plant extraction (costly) | Chemical synthesis (reproducible) |
Oxygen Diffusion Enhancement | Demonstrated but inconsistent | Potent and reproducible |
TSC pioneered an entirely new pharmaceutical category defined by a unique physicochemical mechanism rather than traditional receptor-based interactions. Classified specifically as a bipolar trans carotenoid salt, TSC belongs to the broader category of oxygen diffusion-enhancing compounds [5] [9]. Its first-in-class status stems from its ability to modify the hydrogen bonding network of plasma water molecules, thereby facilitating oxygen diffusion through aqueous biological media [3] [5]. Computer simulations demonstrated that TSC increases oxygen transport through aqueous solutions by up to 30%, a phenomenon termed "structure building" where the compound promotes the formation of a more lattice-like molecular organization of plasma water [5]. This reduces resistance to oxygen movement from hemoglobin in red blood cells to hypoxic tissues, directly addressing the plasma barrier that normally constitutes the primary limitation for oxygen diffusion [2] [5]. The therapeutic significance of this mechanism lies in its applicability across diverse ischemic/hypoxic conditions beyond the original military focus. TSC's transition from military medicine to broad therapeutic development was facilitated through Diffusion Pharmaceuticals LLC, which advanced clinical programs investigating its utility in stroke, myocardial infarction, and cancer radiotherapy sensitization [3] [5] [8]. This expansion reflected the fundamental physiological importance of oxygen diffusion across multiple disease states characterized by tissue hypoxia.
Table 3: Mechanism of Action: Oxygen Diffusion Enhancement
Parameter | Effect of TSC | Physiological Consequence |
---|---|---|
Plasma Water Structure | Increased hydrogen bonding | More lattice-like organization |
Oxygen Diffusion Coefficient | Up to 30% increase | Enhanced oxygen movement from RBCs to tissues |
Primary Barrier Addressed | Plasma aqueous phase | Overcoming oxygen diffusion limitation |
Therapeutic Outcome | Improved tissue oxygenation | Addresses hypoxia/ischemia at cellular level |
The clinical translation of TSC's novel mechanism has progressed significantly, with several trials exploring its therapeutic potential. As a radiosensitizer, TSC entered Phase 3 trials for glioblastoma multiforme based on its ability to oxygenate hypoxic tumor tissue, thereby enhancing radiation efficacy [2] [5] [6]. Simultaneously, its application expanded to acute respiratory conditions, with Phase 1b/2b clinical trials investigating TSC for COVID-19-related hypoxemia and acute respiratory distress syndrome (ARDS) [2] [8]. This therapeutic expansion demonstrates how a mechanism initially targeted at hemorrhagic shock evolved to address diverse medical conditions unified by the underlying pathology of inadequate tissue oxygenation. The compound exemplifies how novel physicochemical approaches can yield therapeutic agents with applications across multiple medical specialties.
Table 4: Therapeutic Applications and Clinical Development Status
Therapeutic Area | Specific Condition | Development Status | Rationale for TSC Use |
---|---|---|---|
Oncology | Glioblastoma Multiforme | Phase 3 Clinical Trials | Radiosensitization of hypoxic tumors |
Infectious Disease | COVID-19-associated ARDS | Phase 1b/2b Clinical Trials | Addressing silent hypoxia and gas exchange abnormalities |
Neurology | Acute Ischemic Stroke | Preclinical/Phase 1 Studies | Improving oxygen delivery to penumbra tissue |
Cardiology | Myocardial Infarction | Preclinical Studies | Enhancing oxygen supply to ischemic myocardium |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9